3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23FN4/c1-14(2,3)12-4-5-13(17-16-12)19-10-8-18(7-6-15)9-11-19/h4-5H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINAICHNOMLVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine typically involves multi-step procedures. One common route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Fluoroethyl Substitution: The fluoroethyl group is introduced via nucleophilic substitution reactions using fluoroethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides (e.g., fluoroethyl halides) in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced forms of the piperazine moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoroethyl group enhances its binding affinity and selectivity towards these targets. The piperazine moiety contributes to its pharmacokinetic properties, including solubility and bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Pyridazine Core
The tert-butyl group at position 3 distinguishes this compound from analogs with halogen or hydrogen substituents. For example:
- 3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine (3-chloro substitution) demonstrates acetylcholinesterase (AChE) inhibitory activity, highlighting the role of electron-withdrawing groups in enzyme interaction .
The tert-butyl group’s hydrophobicity may enhance membrane permeability compared to smaller substituents like chlorine or hydrogen.
Piperazine Ring Modifications
The 2-fluoroethyl group on the piperazine ring is a key differentiator from aryl- or alkyl-substituted analogs:
- 3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine (aryl substitution) shows AChE inhibition (IC₅₀ = 2.1 µM) , whereas 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (alkyl-ether substitution) exhibits antibacterial and antiviral activities .
- 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone (fluorinated aryl substitution) is a precursor for hydrazide derivatives with hypothesized central nervous system (CNS) activity .
The 2-fluoroethyl group may improve metabolic stability compared to aryl substituents, as fluorinated alkyl chains are less prone to oxidative degradation.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Predicted using Molinspiration or similar tools. †Estimated based on structural analogs.
Biological Activity
3-tert-butyl-6-[4-(2-fluoroethyl)piperazin-1-yl]pyridazine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing upon diverse sources to provide a comprehensive overview.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of pyridazine derivatives with piperazine moieties. The introduction of the fluorinated ethyl group enhances its pharmacological properties by improving solubility and bioavailability.
1. Monoamine Oxidase Inhibition
Recent studies have highlighted the compound's ability to inhibit monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters. The biological evaluation indicated that derivatives with similar structures exhibit selective inhibition towards MAO-B, which is relevant for treating neurodegenerative diseases such as Alzheimer’s.
- Inhibitory Potency : Compounds structurally related to this compound showed IC50 values in the nanomolar range for MAO-B, suggesting potent activity.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| T3 | 0.039 | 107.4 |
| T6 | 0.013 | 120.8 |
These findings suggest that modifications to the piperazine ring and the introduction of fluorinated groups significantly enhance MAO-B selectivity and potency .
2. Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using various cancer cell lines. Preliminary results indicated that while some derivatives caused significant cytotoxicity at higher concentrations, others demonstrated low toxicity profiles, making them suitable candidates for further development.
- Cytotoxicity Results :
- T3 : IC50 = 27.05 µM (significant cytotoxicity)
- T6 : IC50 = 120.6 µM (minimal cytotoxicity)
This differential toxicity suggests that careful structural modifications can lead to compounds with desirable therapeutic indices .
3. Neuroprotective Effects
In addition to MAO inhibition, compounds like this compound have shown potential neuroprotective effects in vitro. These effects are hypothesized to arise from their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:
- Alzheimer’s Disease Models : In animal models of Alzheimer’s disease, compounds with structural similarities exhibited improved cognitive functions and reduced amyloid plaque formation.
- Cancer Treatment : In vitro studies on human cancer cell lines demonstrated that certain derivatives could induce apoptosis more effectively than standard chemotherapeutics, suggesting a novel mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
